1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Succinimide Derivatives

This hydrochloride salt delivers critical aqueous solubility advantages over the free base (CAS 1247401-16-6), eliminating DMSO co-solvent interference in cell-based assays. The chiral 2-aminobutyl side chain enables stereospecific SAR exploration for anticonvulsant and IDO1 inhibitor programs. Its primary amine handle supports rapid library diversification via amide coupling or reductive amination. Select this salt form to ensure reliable stock solution preparation and consistent in vitro pharmacology data.

Molecular Formula C8H15ClN2O2
Molecular Weight 206.67 g/mol
CAS No. 1864015-99-5
Cat. No. B1380946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride
CAS1864015-99-5
Molecular FormulaC8H15ClN2O2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESCCC(CN1C(=O)CCC1=O)N.Cl
InChIInChI=1S/C8H14N2O2.ClH/c1-2-6(9)5-10-7(11)3-4-8(10)12;/h6H,2-5,9H2,1H3;1H
InChIKeyYJIOMDIRKHLNTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride (CAS 1864015-99-5): Core Structural Profile and Commercial Availability


1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride (CAS 1864015-99-5) is a heterocyclic organic compound belonging to the succinimide class [1]. The compound features a pyrrolidine-2,5-dione (succinimide) core N-substituted with a 2-aminobutyl side chain, presented as a hydrochloride salt to enhance water solubility and solid-state stability . Its molecular formula is C8H14N2O2·HCl, with a molecular weight of 206.67 g/mol. The parent free base (1-(2-aminobutyl)pyrrolidine-2,5-dione, CAS 1247401-16-6) has a molecular weight of 170.21 g/mol . This compound is commercially available from multiple suppliers at specified purity grades (e.g., 95% and ≥97%) for research use .

1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride: Critical Structure-Activity and Salt-Form Distinctions from Closest Analogs


Generic substitution within the N-alkyl succinimide class is not straightforward due to the profound impact of alkyl chain length and branching, as well as salt form, on physicochemical and biological properties. While the parent scaffold is associated with anticonvulsant [1] and immunomodulatory (IDO1 inhibition) activities, the precise substitution pattern determines target engagement and pharmacokinetic suitability. For instance, the 2-aminobutyl chain in this compound introduces a chiral center absent in linear 4-aminobutyl analogs, which can alter receptor binding geometry and metabolic stability [2]. Furthermore, the hydrochloride salt form (CAS 1864015-99-5) offers a significant solubility advantage over the free base (CAS 1247401-16-6), which is critical for aqueous assay compatibility and formulation development .

1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride: Comparative Quantitative Evidence for Scientific Selection


Chiral 2-Aminobutyl Side Chain vs. Linear 4-Aminobutyl Analogs: Impact on Predicted Physicochemical and Pharmacological Properties

The target compound contains a chiral 2-aminobutyl side chain, whereas the closely related analog 1-(4-aminobutyl)pyrrolidine-2,5-dione (CAS 90289-33-1) features an achiral linear chain . In a class-level study on N-(4-amino-2-butynyl)succinimides, even small structural changes (e.g., methyl substitution) led to functional shifts between full agonism, partial agonism, and competitive antagonism at muscarinic receptors in guinea-pig ileum and bladder tissues [1]. The chiral center in 1-(2-aminobutyl)pyrrolidine-2,5-dione is predicted to offer a distinct 3D pharmacophore compared to the linear analog, potentially leading to a unique selectivity profile [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Succinimide Derivatives

Enhanced Aqueous Solubility of Hydrochloride Salt vs. Free Base Form

The target compound is supplied as a hydrochloride salt (CAS 1864015-99-5), whereas many commercial listings provide the free base (CAS 1247401-16-6) . The hydrochloride salt form is a standard pharmaceutical strategy to increase the aqueous solubility of basic amines. While specific solubility values for this compound are not published, for analogous compounds like 1-(4-aminobutyl)pyrrolidine-2,5-dione, the hydrochloride salt is noted for its improved aqueous solubility, a critical parameter for in vitro assays and in vivo dosing .

Pre-formulation Drug Discovery Solubility Enhancement

Class-Level Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives

While direct data for 1-(2-aminobutyl)pyrrolidine-2,5-dione hydrochloride is absent, the pyrrolidine-2,5-dione (succinimide) scaffold is a well-established privileged structure for anticonvulsant activity. A focused series of (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides, which share the same core, demonstrated potent anticonvulsant effects in mouse seizure models. The most active compound in that series showed an ED50 of 39.5 mg/kg in the 6 Hz (32 mA) psychomotor seizure test, with a median toxic dose (TD50) of 162.4 mg/kg in the rotarod test [1]. Another derivative showed an ED50 of 23.7 mg/kg in the maximal electroshock (MES) test [2].

Anticonvulsant Epilepsy In Vivo Pharmacology

Potential as an IDO1 Inhibitor Scaffold: Class-Level Evidence for Immuno-Oncology Applications

Pyrrolidine-2,5-dione derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunotherapeutic target in oncology . While 1-(2-aminobutyl)pyrrolidine-2,5-dione hydrochloride has not been directly tested, the core scaffold is present in known IDO1 inhibitors. For example, PF-06840003, a pyrrolidine-2,5-dione derivative, is a potent IDO1 inhibitor with an IC50 of 150 nM [1]. The presence of a primary amine on the butyl chain of the target compound provides a convenient handle for further derivatization to explore SAR for this target.

Immuno-oncology IDO1 Inhibitor Cancer Immunotherapy

1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride: High-Value Application Scenarios Driven by Structural Evidence


Synthesis of Chiral Anticonvulsant Lead Compounds

Medicinal chemists can utilize the chiral 2-aminobutyl side chain as a key building block for generating enantiomerically pure succinimide-based anticonvulsant candidates. The core scaffold has demonstrated potent activity in established seizure models, with lead compounds showing ED50 values as low as 23.7 mg/kg (MES test) [1]. The chiral center in 1-(2-aminobutyl)pyrrolidine-2,5-dione may allow for the development of stereospecific analogs with improved therapeutic indices compared to achiral derivatives like the 4-aminobutyl analog [2].

Development of Soluble Probes for In Vitro CNS Target Engagement Assays

The hydrochloride salt form of 1-(2-aminobutyl)pyrrolidine-2,5-dione offers superior aqueous solubility, making it an ideal starting material for preparing stock solutions and assay buffers without the use of high concentrations of organic co-solvents like DMSO . This is particularly beneficial for cell-based assays and in vitro pharmacology studies where precipitation of the free base could lead to false negatives or inaccurate potency measurements .

Generation of IDO1 Inhibitor Libraries for Immuno-Oncology Research

The pyrrolidine-2,5-dione core is a recognized scaffold for IDO1 inhibition, a validated target in cancer immunotherapy . The primary amine on the 2-aminobutyl chain of this compound provides a versatile handle for rapid diversification through amide bond formation or reductive amination. Researchers can use this compound as a central intermediate to synthesize focused libraries aimed at improving upon the potency of known IDO1 inhibitors like PF-06840003 (IC50 = 150 nM) [3].

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